Di(4-carboxymethyl)benzyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(4-carboxymethyl)benzyl ether is an organic compound with the molecular formula C18H18O5 It is characterized by the presence of two benzyl groups, each substituted with a carboxymethyl group, connected through an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(4-carboxymethyl)benzyl ether can be synthesized through the Williamson ether synthesis, which involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) or potassium hydride (KH) . The reaction conditions must be carefully controlled to avoid side reactions and ensure high yield.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale Williamson ether synthesis. The process typically includes the preparation of the alkoxide ion in a solvent such as ethanol, followed by its reaction with the appropriate alkyl halide under controlled temperature and pressure conditions . The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Di(4-carboxymethyl)benzyl ether undergoes various chemical reactions, including:
Oxidation: The carboxymethyl groups can be oxidized to form carboxylic acids.
Reduction: The ether linkage can be reduced under specific conditions to yield the corresponding alcohols.
Substitution: The benzyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated benzyl derivatives.
Scientific Research Applications
Di(4-carboxymethyl)benzyl ether has several applications in scientific research:
Mechanism of Action
The mechanism of action of di(4-carboxymethyl)benzyl ether involves its interaction with specific molecular targets and pathways. The carboxymethyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function . The ether linkage provides stability and resistance to hydrolysis, making the compound suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Di(4-carboxymethyl)phenyl ether: Similar structure but with phenyl groups instead of benzyl groups.
Di(4-carboxymethyl)benzyl alcohol: Similar structure but with hydroxyl groups instead of ether linkage.
Uniqueness
Di(4-carboxymethyl)benzyl ether is unique due to its ether linkage, which provides stability and resistance to hydrolysis compared to similar compounds with hydroxyl groups . This makes it particularly useful in applications requiring long-term stability and resistance to degradation .
Properties
IUPAC Name |
2-[4-[[4-(carboxymethyl)phenyl]methoxymethyl]phenyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O5/c19-17(20)9-13-1-5-15(6-2-13)11-23-12-16-7-3-14(4-8-16)10-18(21)22/h1-8H,9-12H2,(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTBGKWWMRINLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)COCC2=CC=C(C=C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.